4-hydroxy-2,5-dimethylphenyl thiocyanate
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Overview
Description
4-hydroxy-2,5-dimethylphenyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a phenol ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2,5-dimethylphenyl thiocyanate typically involves the thiocyanation of 2,5-dimethylphenol. One common method includes the reaction of 2,5-dimethylphenol with thiocyanogen (SCN)_2 in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2,5-dimethylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield thiol derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-hydroxy-2,5-dimethylphenyl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-2,5-dimethylphenyl thiocyanate involves its interaction with biological molecules through its thiocyanate and phenolic groups. These interactions can lead to the inhibition of microbial growth or modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
4-Thiocyanatophenol: Lacks the methyl groups, which can influence its physical and chemical properties.
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(4-hydroxy-2,5-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-6-4-9(12-5-10)7(2)3-8(6)11/h3-4,11H,1-2H3 |
InChI Key |
BUZNFXSCYITJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC#N)C)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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